BE“GHE Foundational & Exploratory

Check Availability & Pricing

(S)-1-(2-Fluorophenyl)ethanol chemical structure
and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)ethanol

Cat. No.: B066420

An In-depth Technical Guide to (S)-1-(2-
Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and synthesis of (S)-1-(2-Fluorophenyl)ethanol, a chiral alcohol of interest in pharmaceutical
and chemical research.

Chemical Identity and Properties

(S)-1-(2-Fluorophenyl)ethanol is a chiral secondary alcohol. The "(S)" designation refers to
the stereochemical configuration at the chiral center, which is the carbon atom bonded to the
hydroxyl group.

The key physicochemical properties of (S)-1-(2-Fluorophenyl)ethanol are summarized in the
table below.
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Property Value Reference
Molecular Formula CsHoFO [1]
Molecular Weight 140.15 g/mol [1]

CAS Number 171032-87-4

Appearance Liquid (racemic form)

110 °C @ 135 mmHg (racemic

Boiling Point
form)
) 1.1 g/mL @ 20 °C (racemic
Density
form)
SMILES C--INVALID-LINK--clccccclF

Chemical Structure

The chemical structure of (S)-1-(2-Fluorophenyl)ethanol consists of a phenyl ring substituted
with a fluorine atom at the ortho position. A one-carbon ethanol chain is attached to the phenyl
ring, with a hydroxyl group on the chiral carbon, conferring the (S)-stereochemistry.

Chemical structure of (S)-1-(2-Fluorophenyl)ethanol.

Experimental Protocols: Synthesis

The enantioselective synthesis of (S)-1-(2-Fluorophenyl)ethanol is most commonly achieved
through the asymmetric reduction of its corresponding prochiral ketone, 2'-fluoroacetophenone.
Both biocatalytic and chemocatalytic methods have been employed to achieve high
enantioselectivity.

The general workflow for the synthesis involves the preparation of the catalyst (or biocatalyst),
the reduction reaction itself, and subsequent purification of the product.
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General workflow for the synthesis of (S)-1-(2-Fluorophenyl)ethanol.

A common and environmentally friendly approach involves the use of whole-cell biocatalysts or
isolated enzymes (e.g., alcohol dehydrogenases) for the asymmetric reduction of 2'-
fluoroacetophenone.[2]
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Materials and Reagents:
o 2'-fluoroacetophenone

» Biocatalyst (e.g., cultured cells of Lactobacillus species, recombinant E. coli expressing a
suitable ketoreductase)

o Growth medium for the microorganism

» Buffer solution (e.g., phosphate buffer)

o Co-substrate/reducing agent (e.g., glucose, isopropanol)
¢ Organic solvent for extraction (e.g., ethyl acetate)

e Drying agent (e.g., anhydrous sodium sulfate)

Protocol:

» Biocatalyst Preparation: The selected microorganism is cultured under optimal conditions
(temperature, pH, agitation) to obtain a sufficient cell mass. The cells are then harvested by
centrifugation and washed with buffer.

o Reaction Setup: The harvested cells are resuspended in a buffer solution. 2'-
fluoroacetophenone (the substrate) and a co-substrate (e.g., glucose) are added to the cell
suspension.

 Incubation: The reaction mixture is incubated at a controlled temperature and agitation for a
specified period (e.g., 24-48 hours). The progress of the reaction is monitored by periodically
analyzing samples using techniques like Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Work-up and Extraction: Once the reaction is complete, the cells are removed by
centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

 Purification: The combined organic extracts are dried over an anhydrous drying agent,
filtered, and the solvent is removed under reduced pressure. The crude product is then
purified by column chromatography on silica gel.
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e Analysis: The purified (S)-1-(2-Fluorophenyl)ethanol is characterized by spectroscopic
methods (e.g., *H NMR, 13C NMR). The enantiomeric excess (ee) is determined by chiral
High-Performance Liquid Chromatography (HPLC).

Asymmetric transfer hydrogenation using chiral metal catalysts is another effective method for
the synthesis.

Materials and Reagents:

o 2'-fluoroacetophenone

e Chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral ligand)
e Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)

» Base (if required by the catalyst system, e.g., potassium tert-butoxide)

e Anhydrous solvent (e.g., dichloromethane, isopropanol)

¢ Organic solvent for extraction

e Drying agent

Protocol:

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the chiral catalyst,
the base (if needed), and the anhydrous solvent are added to a reaction vessel.

o Substrate Addition: 2'-fluoroacetophenone and the hydrogen source are then added to the
mixture.

e Reaction: The reaction is stirred at a specific temperature for the required time. The reaction
progress is monitored by TLC or GC.

o Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated
ammonium chloride solution). The product is extracted into an organic solvent.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b066420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purification: The organic layer is washed, dried, and concentrated. The crude product is
purified by column chromatography.

e Analysis: The final product is analyzed by NMR spectroscopy and its enantiomeric purity is
determined by chiral HPLC.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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